REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:18])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[N:10][CH2:11][CH2:12][C:13]2[S:14][CH:15]=[CH:16][CH:17]=2)=[CH:5][CH:4]=1>C(O)(C(F)(F)F)=O>[CH3:18][N:2]([CH3:1])[C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[C:17]3[CH:16]=[CH:15][S:14][C:13]=3[CH2:12][CH2:11][NH:10]2)=[CH:7][CH:8]=1
|
Name
|
dimethyl-{4-[(2-thiophen-2-yl-ethylimino)-methyl]-phenyl}-amine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=C1)C=NCCC=1SC=CC1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
strongly exothermic reaction)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 N hydrochloric acid (50 ml)
|
Type
|
ADDITION
|
Details
|
The aqueous phase was added 2 N sodium hydroxide to pH=10
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×125 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C1NCCC2=C1C=CS2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.96 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |